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1. Introduction

Shikonin, a naturally occurring naphthoquinone pigment isolated from the root of Lithospermum
erythrorhizon, has garnered significant scientific interest for its wide spectrum of
pharmacological activities.[1] It is particularly noted for its potent anti-inflammatory, antioxidant,
antimicrobial, and wound-healing properties, making it a promising candidate for treating
various skin diseases such as psoriasis, atopic dermatitis, and skin wounds.[2][3][4][5]

Despite its therapeutic potential, the clinical application of Shikonin in topical formulations is
significantly hampered by several challenges. These include poor water solubility, rapid
metabolism, potential for skin sensitization, and low bioavailability, which limit its penetration
into the skin and overall efficacy.[1][6][7] To overcome these limitations, advanced formulation
strategies, particularly nano-based drug delivery systems, have been developed. These
systems, including nanoparticles, liposomes, nanoemulsions, and hydrogels, aim to enhance
Shikonin's solubility, improve its stability, control its release, and increase its permeation
through the skin barrier, thereby boosting its therapeutic effect.[1][5][8]

This document provides detailed protocols for the preparation, characterization, and evaluation
of Shikonin-based nanoformulations for topical delivery, along with a summary of its
mechanisms of action.
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2. Key Mechanisms of Action for Topical Shikonin

Shikonin exerts its therapeutic effects on the skin through multiple signaling pathways. A
primary mechanism involves the inhibition of pro-inflammatory cytokines, which are key
mediators in skin conditions like psoriasis and dermatitis. Shikonin has been shown to
suppress the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3)
pathway, which is often activated by cytokines like Interleukin-17 (IL-17) to promote
keratinocyte hyperproliferation in psoriasis.[2][9][10] By inhibiting this pathway, Shikonin can
reduce epidermal thickening and inflammation.[10] Additionally, Shikonin modulates other
critical inflammatory pathways, including NF-kB and HIF-1q, to decrease the expression of
TNF-a, IL-1B, and IL-6.[11][12][13][14]

Click to download full resolution via product page
3. Formulation Development Workflow

The development of a topical Shikonin formulation follows a logical progression from initial
design and preparation to comprehensive characterization and efficacy testing. The goal of
nanoencapsulation is to address the inherent physicochemical challenges of Shikonin to
improve its therapeutic performance.

/I Connections Shikonin -> Solubility [color="#5F6368"]; Shikonin -> Bioavailability
[color="#5F6368"]; {Solubility, Bioavailability} -> Nano [color="#5F6368"]; Nano ->
{ImprovedSol, Penetration, Release} [color="#5F6368"]; {ImprovedSol, Penetration, Release} -
> Efficacy [color="#5F6368"]; } Caption: Logical workflow from problem to solution in Shikonin
formulation.

4. Experimental Protocols

The following protocols provide step-by-step methodologies for the creation and evaluation of a
Shikonin-loaded nanoparticle hydrogel, a common strategy for enhancing topical delivery.

/Il Nodes P1 [label="Protocol 1:\nPreparation o\nShikonin-PLGA\nNanoparticles (SH-NPs)",
fillcolor="#F1F3F4", fontcolor="#202124"]; P2 [label="Protocol 2:\nPreparation oAnSH-NP-
Loaded\nHydrogel (SH-NPs-Gel)", fillcolor="#F1F3F4", fontcolor="#202124"]; P3
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[label="Protocol 3:\nPhysicochemical\nCharacterization", fillcolor="#F1F3F4",
fontcolor="#202124"]; P4 [label="Protocol 4:\nIn Vitro\nDrug Release", fillcolor="#F1F3F4",
fontcolor="#202124"]; P5 [label="Protocol 5:\nIn Vivo\nEfficacy Evaluation",
fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges P1 -> P2 [label="Incorporate NPs\ninto Gel Base", fontsize=8, fontcolor="#5F6368",
color="#5F6368"]; P1 -> P3 [label="Characterize NPs", fontsize=8, fontcolor="#5F6368",
color="#5F6368"]; P2 -> P4 [label="Test Gel\nFormulation”, fontsize=8, fontcolor="#5F6368",
color="#5F6368"]; P2 -> P5 [label="Test Gel\nFormulation”, fontsize=8, fontcolor="#5F6368",
color="#5F6368"]; } Caption: Experimental workflow for Shikonin formulation development.

Protocol 1: Preparation of Shikonin-Loaded PLGA
Nanoparticles (SH-NPs)

This protocol describes the emulsion-solvent evaporation method to encapsulate hydrophobic
Shikonin within biodegradable PLGA nanopatrticles.[7][15]

Materials:

» Shikonin (=98% purity)

o Poly(lactic-co-glycolic acid) (PLGA, 50:50)

» Polyvinyl alcohol (PVA)

¢ Dichloromethane (DCM)

» Deionized water

» Magnetic stirrer, Probe sonicator, Rotary evaporator, Centrifuge
Method:

¢ Prepare Organic Phase: Dissolve 10 mg of Shikonin and 100 mg of PLGA in 5 mL of
dichloromethane. Sonicate briefly until fully dissolved.
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e Prepare Aqueous Phase: Dissolve 100 mg of PVA in 20 mL of deionized water (0.5% w/v
solution) by stirring at room temperature.

o Emulsification: Add the organic phase dropwise to the aqueous phase under continuous
stirring (e.g., 800 rpm) on a magnetic stirrer.

e Sonication: Immediately sonicate the mixture using a probe sonicator on an ice bath for 3-5
minutes at 60-80 W power to form a nano-emulsion (o/w).

» Solvent Evaporation: Transfer the nano-emulsion to a rotary evaporator and evaporate the
dichloromethane under reduced pressure at 35-40°C for 2-3 hours.

e Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for
30 minutes at 4°C.

e Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized
water to remove excess PVA and unencapsulated drug. Resuspend the pellet in water and
repeat the centrifugation step.

» Storage/Lyophilization: Resuspend the final pellet in a small volume of deionized water
containing a cryoprotectant (e.g., 5% trehalose) and either store at 4°C for immediate use or
lyophilize for long-term storage.

Protocol 2: Preparation of SH-NP-Loaded Hydrogel
(SH-NPs-Gel)

This protocol details the incorporation of the prepared SH-NPs into a carbomer-based hydrogel
suitable for topical application.[15][16]

Materials:
¢ Lyophilized Shikonin-PLGA Nanoparticles (SH-NPs) from Protocol 1
e Carbopol 934 (or similar carbomer)

 Triethanolamine (TEA) or 0.1% NaOH
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e Glycerin

e Deionized water
e Mechanical stirrer
Method:

» Disperse Carbopol: Slowly sprinkle 1 g of Carbopol 934 into 90 mL of deionized water while
stirring continuously with a mechanical stirrer until a uniform, lump-free dispersion is formed.
Allow it to hydrate completely for at least 2 hours.

o Add Components: To the Carbopol dispersion, add 5 mL of glycerin (as a humectant) and stir
until uniform.

 Incorporate SH-NPs: Disperse a quantity of lyophilized SH-NPs equivalent to the desired
final Shikonin concentration (e.g., 0.1% w/w) into the gel base. Stir at a low speed to avoid
introducing air bubbles until the nanoparticles are evenly distributed.

o Neutralization: Adjust the pH of the gel to ~6.5-7.0 by adding TEA or 0.1% NaOH dropwise
while stirring. The dispersion will thicken into a clear or slightly opalescent hydrogel.

e Final Volume and Storage: Add deionized water to make up the final volume to 100 g. Store
the prepared hydrogel in an airtight container at room temperature, protected from light.

Protocol 3: Physicochemical Characterization of
Formulations

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

¢ Method: Dilute the SH-NP suspension with deionized water and analyze using Dynamic Light
Scattering (DLS) with a Zetasizer instrument.

e Purpose: To determine the average size, size distribution, and surface charge of the
nanoparticles. A narrow PDI (<0.3) indicates a homogenous population. Zeta potential
predicts the stability of the colloidal suspension.[7]
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2. Encapsulation Efficiency (EE) and Drug Loading (DL):
e Method:
o Centrifuge a known amount of the SH-NP suspension.

o Measure the concentration of free Shikonin in the supernatant using UV-Vis
spectrophotometry or HPLC at its maximum absorbance wavelength.

o Calculate EE and DL using the following formulas:
» EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
» DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

e Purpose: To quantify the amount of drug successfully encapsulated within the nanoparticles.
[15][17]

3. Morphological Analysis:

e Method: Visualize the SH-NPs using Scanning Electron Microscopy (SEM) or Transmission
Electron Microscopy (TEM).

o Purpose: To observe the shape and surface morphology of the prepared nanoparticles.[18]

Protocol 4: In Vitro Drug Release Study

This protocol uses a Franz diffusion cell to simulate drug release from the formulation through a
membrane.[17]

Apparatus & Materials:
e Franz diffusion cells
e Synthetic membrane (e.g., dialysis membrane MWCO 8-14 kDa)

» Phosphate Buffered Saline (PBS, pH 7.4) containing a solubilizer (e.g., 10% ethanol or 0.5%
Tween 80) to maintain sink conditions
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Magnetic stirrer hot plate, Syringes

Method:

Setup: Mount the synthetic membrane between the donor and receptor compartments of the
Franz diffusion cell.

Receptor Phase: Fill the receptor compartment with the PBS release medium, ensuring no
air bubbles are trapped beneath the membrane. Maintain the temperature at 37 £ 0.5°C with
constant stirring.

Sample Application: Accurately weigh and apply a known amount of the SH-NPs-Gel (~1 g)
onto the surface of the membrane in the donor compartment.

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an
aliquot (e.g., 0.5 mL) from the receptor compartment.

Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-
warmed release medium.

Analysis: Analyze the concentration of Shikonin in the collected samples using a validated
HPLC or UV-Vis spectrophotometry method.

Data Analysis: Calculate the cumulative percentage of drug released over time and plot the
release profile.

Protocol 5: In Vivo Efficacy Evaluation in an
Imiquimod-Induced Psoriasis Mouse Model

This protocol describes a common animal model to assess the anti-psoriatic efficacy of topical
formulations.[10][19]

Animals & Materials:

BALB/c mice (6-8 weeks old)

Imiquimod cream (5%)
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e SH-NPs-Gel, Placebo Gel (without SH-NPs), and a positive control (e.g., a commercial
corticosteroid cream)

» Calipers, Digital camera

Method:

o Acclimatization: Allow mice to acclimatize for one week before the experiment.

e Model Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved
dorsal skin of each mouse for 6-7 consecutive days.

e Grouping: Divide the mice into groups (n=6-8 per group):

o Naive Control (no treatment)

o Model Control (IMQ + Placebo Gel)

o Shikonin Formulation Group (IMQ + SH-NPs-Gel)

o Positive Control Group (IMQ + commercial cream)

o Treatment: Starting from day 3 or 4 of induction, apply the respective topical formulations to
the dorsal skin daily, a few hours after the imiquimod application.

» Evaluation (PASI Score): Daily, score the severity of the skin lesions based on the Psoriasis
Area and Severity Index (PASI) criteria: erythema (redness), scaling, and thickness. Each
parameter is scored from 0 (none) to 4 (very marked). The cumulative score is the sum of
these three parameters.[12][20]

o Endpoint Analysis: At the end of the experiment (e.g., day 7 or 8), euthanize the mice.

o Histology: Excise the dorsal skin, fix in 10% formalin, embed in paraffin, section, and
perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis)
and inflammatory cell infiltration.

o Cytokine Analysis: Homogenize a portion of the skin tissue to measure the levels of pro-
inflammatory cytokines (e.g., IL-17, TNF-a, IL-13) using ELISA or qPCR.[11]
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5. Data Presentation

Quantitative data from formulation characterization and efficacy studies should be summarized
for clear comparison.

Table 1. Example Physicochemical Properties of Shikonin Nanoformulations

Encapsul
. Average Zeta . Drug
Formulati . . ation . Referenc
Particle PDI Potential o Loading
on Type . Efficiency
Size (nm) (mV) (DL%)
(EE%)
SH-PLGA
. 1853 %
Nanoparti =2 0.15 -21.4+1.8 ~80% ~7.4% [15]
cles
SH-B-
. 203.0% 65.9 £
Cyclodextri N/A -14.4+05 N/A [17]
21.3 7.1%

n

| SH-NPs in Hydrogel | 210.6 + 8.1 0.21 | -19.5 + 2.3 | N/A | N/A |[11] |

Table 2: Example In Vivo Efficacy Data in Psoriasis Mouse Models
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Key Outcome

Formulation Animal Model Results Reference
Measures
Significantly
reduced PASI
score and
PASI Score, epidermal
Epidermal thickness.
SH-PLGA NP IMQ-induced Thickness, Decreased [11]
Hydrogel Psoriasis Cytokine levels of pro-
Levels (IL-17A, inflammatory
TNF-q, IL-1B) cytokines
compared to
the model
group.
Markedly
lowered PASI
scores. Restored
PASI Score, K17  expression of the
Shikonin IMQ-induced Expression, tumor [10]
Ointment Psoriasis CEBPD suppressor
Expression CEBPD and

reduced the
psoriasis marker
K17.

| Shikonin + Methotrexate | IMQ-induced Psoriasis | PASI Score, Epidermal Thickness,
Macrophage Polarization | Reduced erythema and PASI scores. Decreased epidermal

thickness and regulated M1/M2 macrophage polarization. [[20] |
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e 19. researchgate.net [researchgate.net]

» 20. Shikonin combined with methotrexate regulate macrophage polarization to treat psoriasis
- PMC [pmc.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Application Notes & Protocols: Development of
Shikonin-Based Formulations for Topical Application]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15593788#development-of-shikonin-
based-formulations-for-topical-application]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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